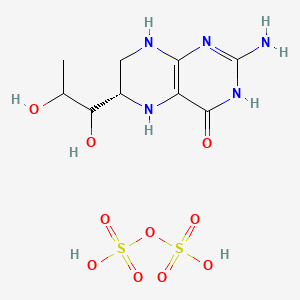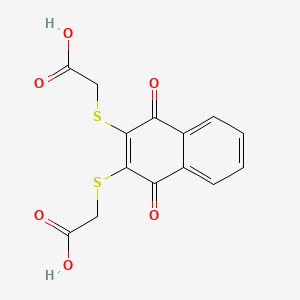
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is an organic compound that features a naphthalene core substituted with mercaptoacetic acid groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to a hydroquinone structure.
Substitution: The mercaptoacetic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield disulfide derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The mercaptoacetic acid groups can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione.
2,3-Dimercapto-1,4-naphthoquinone: A similar compound with mercapto groups instead of mercaptoacetic acid groups.
Uniqueness
This compound is unique due to the presence of mercaptoacetic acid groups, which impart distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-[3-(carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S2/c15-9(16)5-21-13-11(19)7-3-1-2-4-8(7)12(20)14(13)22-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXDGDDLLFSPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCC(=O)O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659554 |
Source


|
| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108900-05-6 |
Source


|
| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Robenidine-[d8]](/img/structure/B563885.png)
![[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563886.png)
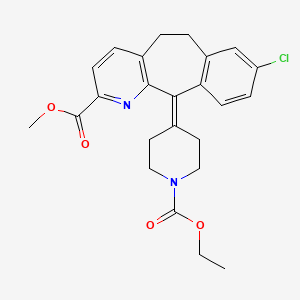
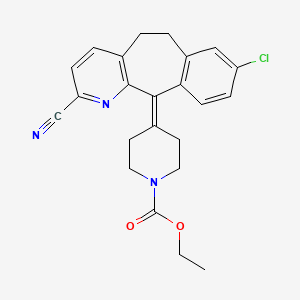
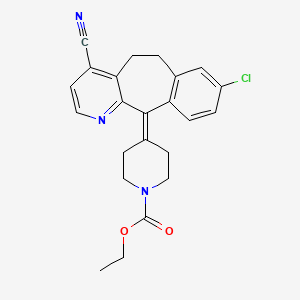
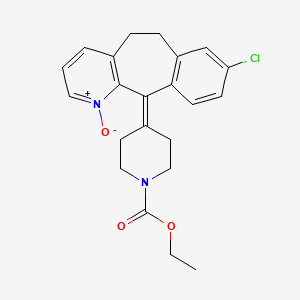

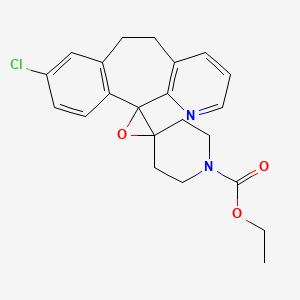
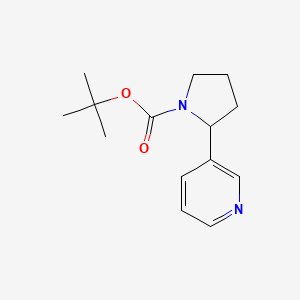
![2-Amino-9H-pyrido[2,3-b]indole-15N3](/img/structure/B563895.png)
